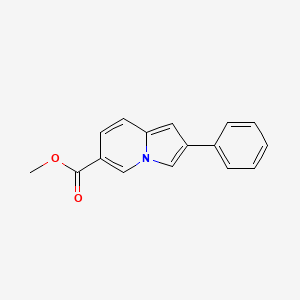

Methyl 2-phenylindolizine-6-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13NO2 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

methyl 2-phenylindolizine-6-carboxylate |

InChI |

InChI=1S/C16H13NO2/c1-19-16(18)13-7-8-15-9-14(11-17(15)10-13)12-5-3-2-4-6-12/h2-11H,1H3 |

InChI Key |

NKKCIUFCXFJIAG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN2C=C(C=C2C=C1)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Functionalization of Indolizine Derivatives

Electrophilic Substitution Reactions

Electrophilic substitution is a characteristic reaction of the indolizine (B1195054) ring, with the five-membered pyrrole-like ring being significantly more reactive than the six-membered pyridine-like ring.

The sites of electrophilic attack on the indolizine ring are predominantly located on the five-membered ring. Molecular orbital calculations and extensive experimental data confirm that the C-3 position is the most electron-rich and thus the most reactive site for electrophilic substitution. nih.gov Should the C-3 position be occupied, electrophilic attack then preferentially occurs at the C-1 position. nih.gov This reactivity pattern (C-3 > C-1) is a fundamental aspect of indolizine chemistry. The enhanced susceptibility to electrophilic attack at these positions is consistent with the behavior of similar aromatic heterocycles like indole (B1671886) and pyrrole (B145914). nih.gov

The general order of reactivity for electrophilic substitution on the unsubstituted indolizine ring is: C-3 > C-1 > C-2 > C-5 > C-7 > C-6 > C-8. For a substrate like Methyl 2-phenylindolizine-6-carboxylate, the C-2 position is already substituted. The primary sites for electrophilic attack would therefore be C-3 and C-1. The electron-withdrawing nature of the carboxylate group at C-6 would slightly deactivate the pyridine (B92270) ring but is expected to have a less pronounced effect on the reactivity of the distant five-membered ring compared to the directing effects of the heterocyclic system itself.

Protonation is the simplest form of electrophilic substitution. Studies have shown that the C-3 position of the indolizine nucleus is the most basic site and is preferentially protonated in acidic media. nih.gov However, the regioselectivity of protonation can be influenced by substitution patterns. In certain 3-substituted indolizines, such as 3-methylindolizine, protonation can occur at the C-1 position, particularly in dilute acids. nih.gov This shift is often attributed to the steric hindrance posed by the substituent at C-3. nih.gov

This preferential protonation at C-3 has significant consequences for other electrophilic substitution reactions conducted under strongly acidic conditions. Once the C-3 position is protonated, it is effectively deactivated towards further attack by other electrophiles. This phenomenon can be exploited to direct incoming electrophiles, such as the nitronium ion (NO₂⁺), to the C-1 position. nih.gov

Table 1: Regioselectivity of Protonation in Indolizine Derivatives

| Indolizine Derivative | Acid Condition | Predominant Protonation Site | Reference |

| Unsubstituted Indolizine | Strong Acid | C-3 | nih.gov |

| 2-Methylindolizine (B1618379) | Strong Acid | C-3 | nih.gov |

| 3-Methylindolizine | Trifluoroacetic Acid | C-1 | nih.gov |

| 3-Methylindolizine | Dilute HCl | Mixture of C-1 and C-3 | nih.gov |

The nitration of indolizine derivatives is highly dependent on the reaction conditions. For 2-phenylindolizine (B189232), nitration can occur on either the indolizine nucleus or the pendant phenyl ring. nih.govresearchgate.net Treatment with nitric acid alone at higher temperatures may lead to oxidation or the formation of 1,3-dinitro-2-phenylindolizine in low yields. nih.govresearchgate.net

Under strongly acidic conditions, such as a mixture of nitric and sulfuric acid (HNO₃/H₂SO₄), the reaction landscape changes. As the C-3 position of the indolizine ring becomes protonated and deactivated, electrophilic attack is directed elsewhere. In the case of 2-phenylindolizine, nitration under these conditions preferentially occurs at the para-position of the phenyl ring, yielding 2-(4-nitrophenyl)indolizine. nih.govresearchgate.net Further nitration of this product can then lead to substitution at the C-1 position of the indolizine ring. researchgate.net In contrast, nitration of 2-methylindolizine under similar strongly acidic conditions favors substitution at the C-1 position. researchgate.net

Detailed research on the direct halogenation of indolizines is less common. researchgate.net However, halogenated indolizines can be prepared through other means, for example, via lithiation followed by quenching with a halogen source.

Table 2: Nitration Products of 2-Substituted Indolizines

| Substrate | Nitrating Agent / Conditions | Major Product(s) | Reference |

| 2-Methylindolizine | HNO₃/H₂SO₄ | 1-Nitro-2-methylindolizine | researchgate.net |

| 2-Methylindolizine | HNO₃/Acetic Anhydride (B1165640), -70°C | 3-Nitro-2-methylindolizine | nih.gov |

| 2-Phenylindolizine | HNO₃ | 1,3-Dinitro-2-phenylindolizine (low yield) | nih.govresearchgate.net |

| 2-Phenylindolizine | HNO₃/H₂SO₄ | 2-(4-Nitrophenyl)indolizine | nih.govresearchgate.net |

Friedel-Crafts reactions are a key method for introducing alkyl and acyl groups onto aromatic rings. The acylation of 2-phenylindolizine proceeds readily, but can result in a mixture of products. researchgate.net Using acetyl chloride in the presence of a Lewis acid catalyst in carbon disulfide, for instance, can yield both 1,3-diacetyl-2-phenylindolizine and 2-(p-acetylphenyl)indolizine. researchgate.net This demonstrates the competition between the highly reactive indolizine C-1/C-3 positions and the activated para-position of the 2-phenyl substituent. Interestingly, while benzoyl chloride can mono-benzoylate the parent indolizine at C-3 without a catalyst, acylation with acetyl chloride requires a Lewis acid. researchgate.net

The presence of an electron-withdrawing group like the methyl carboxylate at C-6 in this compound would be expected to deactivate the pyridine ring, making substitution on that ring even less likely and favoring reaction on the five-membered ring or the 2-phenyl substituent.

Metalation and Cross-Coupling Reactions

While the five-membered ring of indolizine is reactive towards electrophiles, the six-membered pyridine-like ring can be functionalized through metalation, particularly directed lithiation.

Direct lithiation of 2-substituted indolizines has been shown to occur with high regioselectivity at the C-5 position. nih.gov The reaction of 2-phenylindolizine with n-butyllithium at low temperatures results in the formation of a 5-lithioindolizine intermediate. nih.govmdpi.com This powerful nucleophile can then be treated with a variety of electrophiles to introduce a wide range of functional groups at the C-5 position, a site that is not readily accessible through electrophilic substitution. nih.gov

For example, quenching the 5-lithio-2-phenylindolizine intermediate with dimethylformamide (DMF) yields 5-formyl-2-phenylindolizine. nih.govmdpi.com Alternatively, reaction with iodine produces 5-iodo-2-phenylindolizine. nih.gov These functionalized products serve as valuable building blocks for further transformations. The 5-iodo derivatives, in particular, are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the formation of carbon-carbon bonds by coupling with various boronic acids. nih.govmdpi.com This two-step sequence of C-5 lithiation/iodination followed by cross-coupling represents a versatile strategy for elaborating the indolizine core at the pyridine ring.

Table 3: Functionalization of 2-Phenylindolizine via C-5 Lithiation

| Reagent 1 | Reagent 2 (Electrophile) | Product | Yield | Reference |

| n-BuLi | Dimethylformamide (DMF) | 5-Formyl-2-phenylindolizine | 95% | nih.govmdpi.com |

| n-BuLi | Iodine (I₂) | 5-Iodo-2-phenylindolizine | 96% | nih.gov |

| n-BuLi | Phenylacetonitrile | 5-Benzoyl-2-phenylindolizine | ~55% | nih.gov |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been successfully applied to the indolizine scaffold. These methods allow for the introduction of various aryl, vinyl, and alkynyl groups onto the indolizine core.

Suzuki Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, has been used to functionalize indolizines. For instance, an efficient palladium-catalyzed cross-coupling/cycloisomerization of 3-(2-pyridyl) propargyl carbonates with organoboronic acids provides a direct route to 1,3-disubstituted indolizines. rsc.org Furthermore, 1,2-disubstituted indolizines, a class that includes this compound, can react smoothly with arylboronic acids under ligand-free conditions using a Pd(OAc)₂/O₂ catalytic system. This reaction proceeds via C-H activation, typically at the 3-position of the indolizine ring. The possibility of using 5-iodoindolizines in Suzuki cross-coupling reactions has also been demonstrated. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. Its application to the indolizine ring has been explored, though with some limitations. Studies have shown that while tert-butyl-5-iodoindolizine can be successfully coupled with various acetylenes, 5-iodo-2-phenylindolizine was reported not to undergo the reaction under similar conditions. This highlights the significant influence of substituents on the reactivity of the indolizine core in these coupling reactions. The development of palladium(II) β-oxoiminatophosphane complexes has enabled efficient Sonogashira couplings under mild, copper-free conditions, broadening the potential applicability to various heterocyclic systems. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While extensively used for synthesizing heterocyclic systems, its application for the direct functionalization of a pre-formed indolizine ring is less common. Much of the literature describes intramolecular Heck reactions for the synthesis of indole and indoline (B122111) scaffolds from precursors like 2-halo-N-allylanilines, rather than the external modification of an existing indolizine. nih.govresearchgate.net

Interactive Data Table: Palladium-Catalyzed Coupling Reactions on Indolizine Derivatives

| Coupling Reaction | Indolizine Substrate Type | Coupling Partner | Catalyst System (Example) | Key Findings |

| Suzuki | 1,2-disubstituted indolizines | Arylboronic acids | Pd(OAc)₂/O₂ (ligand-free) | Smooth reaction via C-H activation at the 3-position. |

| Suzuki | 5-Iodoindolizines | Boronic acids | Palladium catalyst | Demonstrates feasibility of coupling at the 5-position. nih.gov |

| Sonogashira | 5-Iodo-2-phenylindolizine | Acetylenes | PdCl₂(PPh₃)₂, CuI, Et₃N | The reaction did not proceed, indicating substrate-specific limitations. |

Oxidation Reactions and Mechanisms

The electron-rich nature of the indolizine ring makes it susceptible to oxidation, particularly photooxygenation, which can lead to complex reaction pathways and ring cleavage products.

Photooxygenation Pathways (Singlet Oxygen versus Electron Transfer Conditions)

The photooxygenation of indolizine derivatives can proceed through distinct mechanisms depending on the reaction conditions and the electronic properties of the substituents.

Singlet Oxygen (¹O₂) Mechanism: For many substituted indolizines, photooxygenation occurs via a singlet oxygen mechanism. This pathway can be self-sensitized by the indolizine derivative itself or require an external sensitizer (B1316253) like rose bengal (RB) or methylene (B1212753) blue (MB). The reaction course is highly dependent on the solvent. In methanol, the reaction is believed to proceed through a peroxidic zwitterion intermediate. In contrast, in aprotic solvents like acetonitrile (B52724), a dioxetane intermediate formed across the indolizine C2-C3 bond is proposed.

Electron Transfer Mechanism: Indolizine derivatives that are unreactive toward singlet oxygen can sometimes be photooxygenated under electron transfer conditions. For example, 3-benzoyl-1-indolizinecarboxylic acid methyl ester, which is inactive towards ¹O₂, can be oxidized using 9,10-dicyanoanthracene (B74266) (DCA) as a sensitizer. This process involves the combination of the indolizine cation radical with a superoxide (B77818) anion radical (or molecular oxygen). This pathway leads to different products than the singlet oxygen route, often resulting in oxidation of the pyridine ring.

Pyrrole Ring Cleavage and Opening Reactions

A significant consequence of the photooxygenation of indolizine derivatives, particularly under the singlet oxygen pathway in protic solvents, is the cleavage of the five-membered pyrrole ring. When the reaction is carried out in methanol, the solvent traps the proposed peroxidic zwitterion intermediate. This trapping leads to the cleavage of the C3-N bond, resulting in the opening of the pyrrole ring to form products such as (E)- and (Z)-3-(2-pyridinyl)-3-benzoylpropenoic acid methyl esters.

Nucleophilic Substitution and Reduction Reactions

The functionalization of the indolizine ring through nucleophilic substitution and its behavior under reductive conditions are important aspects of its chemical profile.

Nucleophilic Substitution: Due to the high electron density of the indolizine nucleus, classical nucleophilic aromatic substitution is generally difficult. However, substitution can be achieved if the ring is activated with a suitable leaving group and electron-withdrawing groups. For example, 2-aryl-5-chloro-6-cyano-7-methylindolizines have been shown to readily undergo nucleophilic substitution at the C-5 position with various oxygen, nitrogen, and sulfur nucleophiles in high yields. nih.govresearchgate.net This represents a key method for functionalizing the C-5 position, which is often considered inactive. nih.gov Additionally, 8-nitroindolizines can undergo amination at the 5-position. nih.govresearchgate.net

Reduction Reactions: The aromatic indolizine core can be reduced to varying degrees. For instance, 5-formyl-2-phenylindolizine can be selectively reduced to 5-hydroxymethyl-2-phenylindolizine using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) at 0°C. nih.gov More extensive reduction of the entire heterocyclic system is also possible. The reduction of 2,5-diphenylindolizine with rhenium heptasulfate can lead to the fully saturated 2,5-diphenyloctahydroindolizine nucleus. chim.it

Functionalization via Friedel-Crafts Reactions

As an electron-rich aromatic system, the indolizine nucleus is highly susceptible to electrophilic substitution reactions, such as Friedel-Crafts acylation. semanticscholar.org This reaction provides a direct method for introducing acyl groups onto the ring.

Molecular orbital calculations and experimental evidence consistently show that electrophilic attack occurs preferentially at the C-3 position of the five-membered pyrrole ring, which is the most electron-rich site. If the C-3 position is blocked, substitution typically occurs at the C-1 position. For example, the acylation of 2-methyl or 2-phenylindolizine with acetic anhydride initially yields the 3-acetyl derivative. Under more forcing conditions (higher temperatures), a second acylation can occur to yield the 1,3-diacetylindolizine. Similarly, benzoylation with benzoyl chloride can readily occur, demonstrating the high reactivity of the indolizine core towards Friedel-Crafts type reactions. semanticscholar.org

Advanced Spectroscopic and Structural Characterization of Indolizine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR AnalysisShould ¹H and ¹³C NMR data for Methyl 2-phenylindolizine-6-carboxylate be available, it would be presented to confirm the compound's identity and structural integrity.

¹H NMR: This analysis would detail the chemical shifts (δ) in parts per million (ppm), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hertz (Hz) for each proton in the molecule. The expected spectrum would show distinct signals for the protons on the indolizine (B1195054) core, the phenyl substituent, and the methyl ester group.

¹³C NMR: This would provide the chemical shifts for each unique carbon atom in the molecule, corroborating the carbon framework. The data would identify the carbonyl carbon of the ester, the carbons of the aromatic rings, and the methyl carbon.

A representative data table for such findings would look as follows:

| ¹H NMR Data (Hypothetical) | ¹³C NMR Data (Hypothetical) | |

| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) |

| [Expected Range] | Protons of Phenyl group | [Expected Range] |

| [Expected Range] | Protons of Indolizine core | [Expected Range] |

| [Expected Range] | -OCH₃ protons | [Expected Range] |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target compound, the IR spectrum would be expected to show characteristic absorption bands.

Key expected vibrational frequencies would include:

C=O stretching: A strong absorption band, typically around 1720-1700 cm⁻¹, indicative of the ester carbonyl group.

C-O stretching: Bands corresponding to the C-O bonds of the ester.

C=C and C=N stretching: Absorptions in the 1650-1450 cm⁻¹ region, characteristic of the aromatic rings of the indolizine and phenyl groups.

C-H stretching: Signals for aromatic and aliphatic C-H bonds.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental composition. LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.

For this compound (Molecular Formula: C₁₆H₁₃NO₂), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass, which is calculated to be 251.0946 g/mol . The analysis would also reveal characteristic fragmentation patterns that could further support the proposed structure. Despite the utility of this technique, specific experimental mass spectrometry data for this compound is not available in the surveyed literature.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This analysis provides detailed information on bond lengths, bond angles, and torsion angles. A crystallographic study of this compound would confirm its connectivity and provide insights into its solid-state conformation. A search of crystallographic databases did not yield a solved crystal structure for this compound.

A hypothetical table of crystallographic data would include:

| Crystal Data (Hypothetical) | |

| Crystal system | [e.g., Monoclinic] |

| Space group | [e.g., P2₁/c] |

| a, b, c (Å) | [Cell dimensions] |

| α, β, γ (°) | [Cell angles] |

| Volume (ų) | [Cell volume] |

| Z | [Molecules per unit cell] |

Supramolecular Interactions and Crystal Packing Analysis

This analysis, which is contingent on the availability of X-ray crystallography data, investigates the non-covalent interactions that govern how molecules are arranged in a crystal lattice.

Hirshfeld Surface Analysis: This computational method is used to visualize and quantify intermolecular interactions within a crystal. It maps various properties onto the molecular surface, with colors indicating the nature and strength of contacts between neighboring molecules (e.g., hydrogen bonds, π-π stacking).

Fingerprint Plots: These are 2D plots derived from the Hirshfeld surface that summarize the intermolecular contacts, providing a percentage contribution for each type of interaction (e.g., H···H, C···H, O···H).

As no crystal structure has been reported for this compound, a Hirshfeld surface analysis and subsequent discussion of its supramolecular interactions cannot be performed.

Computational Chemistry and Theoretical Studies on Indolizine Scaffolds

Molecular Modeling and Docking Studies

Molecular modeling and docking are pivotal in understanding how indolizine-based compounds interact with biological targets. These in silico techniques predict the preferred orientation and binding affinity of a ligand to a receptor, elucidating the molecular basis of its potential biological activity.

Molecular docking simulations have been extensively used to explore the interactions between various indolizine (B1195054) derivatives and the active sites of biological macromolecules. Although specific docking studies on Methyl 2-phenylindolizine-6-carboxylate are not extensively detailed in the available literature, research on analogous 2-phenylindolizine (B189232) scaffolds provides significant insights into their binding mechanisms. nih.govbenthamdirect.com

These studies reveal that the indolizine core frequently engages in crucial interactions within receptor binding pockets. For instance, 2-phenylindolizine acetamide (B32628) derivatives have been docked against the Topoisomerase-IV enzyme of S. pneumoniae. nih.govbenthamdirect.com The analyses highlighted key hydrogen bonding interactions between the ligand and amino acid residues such as Asp83, His74, His76, and Ser80. nih.govbenthamdirect.com Furthermore, hydrophobic interactions are consistently observed to be a major contributing factor to the binding affinity of indolizine derivatives with various targets, including the COX-2 enzyme.

In another study, a library of indolizine compounds was investigated for their interaction with the tau protein, a target relevant to Alzheimer's disease. nih.gov The structure-based studies indicated a strong fit of the indolizine scaffold within the protein's binding site, suggesting potential for in vivo pharmacological activity. nih.gov The primary interactions governing the binding of indolizine derivatives typically include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the indolizine substituents and polar residues in the receptor's active site.

Hydrophobic Interactions: The aromatic rings of the indolizine scaffold often interact with nonpolar residues.

π-π Stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.

| Indolizine Derivative Class | Target Protein | Key Interacting Residues | Primary Interaction Types |

| 2-Phenylindolizine Acetamides | Topoisomerase-IV | Asp83, His74, His76, Ser80 | Hydrogen Bonding |

| General Indolizines | Tau Protein | Not specified | Shape complementarity, Hydrophobic |

| General Indolizines | COX-2 Enzyme | Not specified | Hydrophobic Interactions |

For substituted indolizines, such as this compound, computational methods are employed to determine the most stable conformations by calculating the potential energy as a function of bond rotations. The orientation of the phenyl group at the C2 position and the carboxylate group at the C6 position relative to the planar indolizine core is of particular interest.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and reactivity of indolizine scaffolds. These methods are used to calculate the electronic structure, aromaticity, and reaction pathways.

The indolizine ring system is a nitrogen-containing heterocycle with a delocalized 10π-electron system, which confers significant aromaticity. jbclinpharm.orgjbclinpharm.org DFT calculations are employed to analyze the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. acs.org

Studies on fused indoloindolizine systems have shown that the HOMO-LUMO gap can be deliberately tuned by modifying the aromaticity of the constituent rings through benzannulation. acs.orgchemrxiv.org This demonstrates the power of computational guidance in designing materials with specific electronic properties.

Aromaticity itself can be quantified using various DFT-based descriptors, with Nucleus-Independent Chemical Shift (NICS) being a widely used method. chemrxiv.orgsid.irethz.chresearchgate.net NICS calculations probe the magnetic shielding at the center of the rings; negative values typically indicate aromatic character. For the indolizine scaffold, calculations have shown that the five-membered pyrrole-like ring exhibits a higher degree of aromaticity compared to the six-membered pyridine-like ring. chemrxiv.org

| Property | Description | Relevance to Indolizine Scaffolds |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons; important for reactions with electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons; important for reactions with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and electronic excitation energy. acs.org |

| Aromaticity (NICS) | A measure of electron delocalization and stability. | Confirms the aromatic character of the 10π-electron system and explains its stability. sid.irresearchgate.net |

DFT calculations are instrumental in predicting the reactivity of indolizine scaffolds. researchgate.net Molecular Orbital (MO) calculations consistently indicate that the C-3 position of the indolizine ring has the highest electron density, making it the most reactive site for electrophilic substitution. jbclinpharm.orgjbclinpharm.org The C-1 position is generally the second most reactive site. jbclinpharm.org This theoretical prediction aligns well with experimental observations of electrophilic reactions such as nitration and Friedel-Crafts acylation. jbclinpharm.orgresearchgate.net

Furthermore, computational methods can simulate entire reaction pathways to elucidate mechanisms and predict the feasibility of synthetic routes. researchgate.net For instance, the synthesis of indolizines often involves 1,3-dipolar cycloaddition reactions. jbclinpharm.orgchim.it Quantum chemical calculations can model the transition states and intermediates of these complex reactions, providing insights into the regioselectivity and stereoselectivity of the process. nih.gov By calculating the activation energies for different potential pathways, researchers can predict the most likely reaction outcome and optimize experimental conditions. researchgate.net

In Silico Prediction of Molecular Properties

In the early stages of drug discovery, in silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. bohrium.comyoutube.com These predictions help to identify candidates with favorable drug-like characteristics and flag potential liabilities before committing to costly and time-consuming synthesis and experimental testing. nih.govtjnpr.org

For indolizine derivatives, including this compound, various molecular properties can be calculated using specialized software and web servers like SwissADME and admetSAR. nih.govbohrium.com These tools predict a range of physicochemical and pharmacokinetic parameters.

Key predicted properties include:

Physicochemical Properties: Molecular weight, LogP (lipophilicity), topological polar surface area (TPSA), and water solubility.

Drug-Likeness: Evaluation based on rules such as Lipinski's Rule of Five, which helps to assess the potential for oral bioavailability. nih.gov Studies on various indolizine libraries have shown that they generally comply with Lipinski's rule. nih.govresearchgate.net

Pharmacokinetics (ADMET): Predictions of human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, interaction with P-glycoprotein, and metabolism by cytochrome P450 enzymes. nih.govresearchgate.net

Toxicity: Early assessment of potential toxicity risks, such as cardiotoxicity or mutagenicity. bohrium.com

Recent studies on 2-phenylindolizine acetamide derivatives showed that these compounds have acceptable ranges for drug-likeness properties based on SwissADME evaluations. nih.gov Similarly, other in silico ADMET predictions for different sets of indolizine derivatives have indicated adequate properties, marking them as promising leads for further optimization. researchgate.net

| Property Predicted | Importance in Drug Discovery | Typical In Silico Finding for Indolizines |

| Lipinski's Rule of Five | Predicts oral bioavailability. | Generally compliant. nih.govresearchgate.net |

| LogP (Lipophilicity) | Affects solubility, absorption, and membrane permeability. | Varies based on substituents, can be optimized. nih.gov |

| Water Solubility | Crucial for administration and distribution. | Generally predicted to be good, with some exceptions. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Determines if a compound can act on the central nervous system. | Many derivatives predicted to be BBB permeable. nih.gov |

| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. | Variable; an important parameter to check for specific derivatives. |

Integration of Computational and Experimental Data

The study of indolizine scaffolds, including this compound, is significantly enhanced by the integration of computational chemistry and experimental data. This synergistic approach allows researchers to build a comprehensive understanding of structure-activity relationships (SAR), reaction mechanisms, and the physicochemical properties of these compounds. Computational methods provide predictive models and theoretical insights that guide experimental work, while laboratory results serve to validate and refine the computational models.

A primary application of this integration is in drug design and discovery. nih.gov Molecular docking, a key computational technique, is frequently used to predict the binding affinity and orientation of indolizine derivatives within the active sites of biological targets. For instance, in the development of novel cyclooxygenase-2 (COX-2) inhibitors, molecular modeling studies were conducted on a series of phenylindolizine derivatives to understand their structural requirements for high activity. researchgate.net These computational predictions are then correlated with in vitro screening results. One study identified a methyl 3-(substituted benzoyl)-2-phenylindolizine-1-carboxylate derivative as the most active compound, with an IC50 value of 6.71 μM, comparable to the established NSAID indomethacin. researchgate.net The docking study suggested that the cis configuration of the indolizines led to a stable conformation similar to that of indomethacin, providing a theoretical reason for the observed activity. researchgate.net

Similarly, in the search for new antimicrobial agents, docking studies were used to evaluate pyrazolyl-indolizine derivatives against key enzymes in various microbes. nih.gov The computational results, which showed decreased binding energy at the active sites, were consistent with the experimental in vitro antimicrobial efficiency observed for several of the synthesized compounds. nih.gov This integrated approach not only identifies promising candidates but also provides insights into their mechanism of action at a molecular level.

The combination of computational and experimental techniques is also crucial for understanding the fundamental chemistry of indolizine systems. Studies on indolynes, highly reactive intermediates, have utilized quantum chemical calculations to predict the regioselectivity of nucleophilic additions. nih.gov These theoretical predictions, which suggest that distortion energies control the selectivity, were subsequently verified through experimental trapping of the indolyne intermediates and analysis of the resulting substituted indoles. nih.gov This validation of computational models with experimental outcomes provides a powerful tool for predicting the outcomes of complex reactions.

Structural analysis provides another area where computation and experimentation are closely linked. X-ray crystallography can determine the precise three-dimensional structure of a molecule like methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate. nih.gov This experimental data can then be further analyzed using computational methods like Hirshfeld surface analysis to characterize and quantify intermolecular interactions, such as C—H⋯O, C—H⋯F, and C—H⋯π interactions, which govern the crystal packing. nih.gov

The following tables present examples of how computational predictions are correlated with experimental findings for various indolizine derivatives, illustrating the predictive power of this integrated approach.

Table 1: Correlation of Docking Studies and In Vitro Anticancer Activity for 2-Phenylindolizine Acetamide Derivatives

| Compound | Target Cell Line | Predicted Interaction (Molecular Docking) | Experimental Result (IC50 in μM) |

|---|---|---|---|

| 7e | Colo-205 | Hydrogen bonding with active site residues | 62.91 |

| 7e | MDA-MB-231 | Hydrogen bonding with active site residues | 46.34 |

| 7h | Colo-205 | Hydrogen bonding with active site residues | 68.62 |

| 7h | MDA-MB-231 | Hydrogen bonding with active site residues | 54.23 |

Data sourced from a study on 2-phenylindolizine acetamides, which demonstrated a correlation between computational docking predictions and experimentally determined anticancer activity. researchgate.net

Table 2: Integration of Computational and Experimental Data for COX-2 Inhibitory Activity

| Compound Class | Computational Method | Predicted Activity/Interaction | Experimental Finding |

|---|---|---|---|

| Phenylindolizine derivatives | Molecular Modeling | Insight into structural requirements for high activity | Identification of potent COX-2 inhibitors. researchgate.net |

| Ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates | Molecular Docking | Identification of stable conformations similar to known inhibitors | Compound 2a and 2c emerged as promising COX-2 inhibitors (IC50 of 6.56 and 6.94 µM). researchgate.net |

| Methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates | Molecular Docking | Correlation with known NSAID activity | Compound 4e identified as most active with an IC50 of 6.71 μM. researchgate.net |

This table summarizes findings from studies where computational analysis guided the synthesis and evaluation of indolizine derivatives as COX-2 inhibitors. researchgate.net

This integrated strategy, combining predictive computational modeling with empirical experimental validation, is indispensable in modern medicinal chemistry for the rational design and development of new therapeutic agents based on the versatile indolizine scaffold. nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Indomethacin |

| Methyl 3-(substituted benzoyl)-2-phenylindolizine-1-carboxylate |

| Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate |

| 2-Phenylindolizine acetamide (Derivative 7e) |

| 2-Phenylindolizine acetamide (Derivative 7h) |

| Ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylate (Derivative 2a) |

| Ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylate (Derivative 2c) |

Applications of Indolizine Derivatives in Non Biological Fields

Materials Science Applications

The rigid, planar structure and the delocalized 10π-electron system of indolizine (B1195054) derivatives bestow upon them interesting photophysical properties, making them prime candidates for the development of novel materials. rsc.org

Indolizine derivatives are recognized for their inherent fluorescence, a property that is highly tunable by modifying the substituents on the core structure. Some derivatives exhibit excellent fluorescence properties and have been investigated as organic fluorescent molecules for materials applications. rsc.org The introduction of different functional groups can alter the emission wavelength, quantum yield, and thermal stability of these compounds.

For instance, new blue-emitting materials based on 1,2-diphenylindolizine (B8516138) have been designed and synthesized. nih.gov These derivatives were found to have appropriate emission wavelengths around 450 nm and enhanced thermal stability, suggesting their suitability for use in organic light-emitting devices (OLEDs). nih.gov The investigation into these related compounds indicates that the 2-phenylindolizine (B189232) core, as present in Methyl 2-phenylindolizine-6-carboxylate, is a promising scaffold for developing fluorescent materials for OLEDs. nih.gov

Table 1: Photophysical Properties of Selected 1,2-Diphenylindolizine Derivatives for OLEDs

| Compound | Emission Wavelength (nm) | Band Gap (eV) | Key Finding |

| 1,2-diphenylindolizine derivative 1 | ~450 | 3.1 - 3.4 | Suitable for blue-emitting materials in OLEDs. nih.gov |

| 1,2-diphenylindolizine derivative 2 | ~450 | 3.1 - 3.4 | Enhanced thermal stability compared to the parent compound. nih.gov |

Photoresponsive materials can change their properties upon exposure to light, making them useful for applications such as optical sensing and data storage. rsc.org The development of these "smart" materials often relies on molecules that undergo photochemical reactions. While direct studies on the photoresponsiveness of this compound are not prevalent, the general principles of photoresponsive fluorescent materials often involve intermolecular reactions like [2+2] photocycloaddition. rsc.org This process can convert a material's solid-state emission from a quenched to an enhanced state, a desirable characteristic for surface-based applications. rsc.org The inherent fluorescence of the indolizine core suggests that derivatives could be designed to participate in such light-driven transformations, paving the way for their use in advanced photoresponsive systems.

Sensor Development

The sensitivity of the indolizine core's fluorescence to its chemical environment has been exploited in the development of chemical sensors. Changes in fluorescence intensity or wavelength can signal the presence of specific analytes or changes in environmental conditions like pH.

The development of fluorescent pH sensors is a significant area of research, with applications in various chemical and biological systems. The intramolecular charge transfer (ICT) process within certain indolizine derivatives makes them particularly suitable for this purpose. nih.govmdpi.com For example, a new fluorescent indolizine-based scaffold was developed where an N,N-dimethylamino group acted as an electron donor. nih.govmdpi.com The introduction of electron-withdrawing groups at the C-7 position allowed for the tuning of the emission wavelength across a range from blue to orange (462–580 nm). nih.govmdpi.com This ICT effect enabled the design of a novel fluorescent pH sensor. nih.govmdpi.com

In another study, derivatives of 3-(4-aminophenyl)-indolizine were synthesized and shown to be effective for measuring pH values in the acidic range of 2.1-4.2 using a ratiometric fluorescence method. researchgate.net Furthermore, an N-(cyclohexylcarbamoyl) indolizine derivative was synthesized and exhibited strong fluorescence in basic environments (pH 10.02-12.48), demonstrating a linear relationship between fluorescence intensity and pH, making it a promising probe for alkaline conditions. researchgate.net These examples highlight the versatility of the indolizine scaffold in creating pH sensors for a wide range of applications.

Table 2: Characteristics of Indolizine-Based Fluorescent pH Sensors

| Indolizine Derivative Type | pH Range | Sensing Mechanism | Emission Color Range |

| 3,7-disubstituted indolizine | Not specified | Intramolecular Charge Transfer (ICT) | Blue to Orange (462-580 nm) nih.govmdpi.com |

| 3-(4-aminophenyl)-indolizine | 2.1 - 4.2 | Ratiometric fluorescence emission | Not specified researchgate.net |

| N-(cyclohexylcarbamoyl) indolizine | 10.02 - 12.48 | Linear fluorescence intensity change | Not specified researchgate.net |

The detection of volatile organic compounds (VOCs) is crucial for environmental monitoring and public health. While the direct application of this compound for VOC detection has not been detailed, other heterocyclic compounds like porphyrin derivatives have been successfully used as colorimetric gas sensors for a wide range of VOCs. researchgate.net The principle often involves the interaction of the analyte with the sensor molecule, leading to a change in its absorption or emission spectrum. Given the responsive nature of the indolizine fluorophore, it is plausible that specifically functionalized derivatives could be developed for the selective detection of certain VOCs.

Dye and Pigment Chemistry

The chromophoric nature of the indolizine ring system makes its derivatives candidates for use as dyes and pigments. The color of these compounds can be tuned by extending the conjugation or by adding electron-donating or electron-withdrawing groups. The synthesis of azoindolizine derivatives, for example, has been achieved by reacting indolizines with aryldiazonium salts. nih.gov This reaction yields compounds like 2-Phenyl-3-(phenyldiazenyl)indolizine, which are typically colored solids. nih.gov The resulting azo dyes, incorporating the 2-phenylindolizine structure, demonstrate the potential of this scaffold in the field of dye chemistry. The specific properties of these dyes, such as their color, solubility, and fastness, would depend on the nature of the substituents on both the indolizine and the diazonium salt components.

Table 3: Examples of Synthesized Azoindolizine Dyes

| Compound Name | Appearance |

| 2-Phenyl-3-(phenyldiazenyl)indolizine | Red solid nih.gov |

| 3-((4-Chlorophenyl)diazenyl)-2-phenylindolizine | Red solid nih.gov |

| 2-Phenyl-3-(p-tolyldiazenyl)indolizine | Black solid nih.gov |

| 2-Phenyl-3-(m-tolyldiazenyl)indolizine | Black solid nih.gov |

Catalytic Applications

The unique electronic and structural features of the indolizine nucleus, a nitrogen-containing heterocyclic system with a delocalized 10π-electron system, make it a candidate for diverse catalytic applications. researchgate.net Research has demonstrated the involvement of indolizine derivatives in facilitating a range of chemical reactions, from carbon-carbon bond formation to functional group transformations.

Organocatalytic Reactions

Indolizine derivatives have been successfully employed in organocatalysis, which utilizes small organic molecules to accelerate chemical reactions. A notable example is the Brønsted acid-catalyzed C3-alkylation of indolizines. rsc.org This method allows for the functionalization of the indolizine core at the C3 position by reacting it with various electrophiles, such as ortho-hydroxybenzyl alcohols. rsc.org This approach has proven effective for synthesizing a series of C3-functionalized indolizine derivatives with good yields. rsc.org

Furthermore, chiral phosphoric acid has been used as a catalyst in the enantioselective Friedel–Crafts reaction of cyclic α-diaryl N-acyl imines with indolizines. researchgate.net This process yields α-tetrasubstituted (1-indolizinyl) (diaryl)methanamines in good yields and with high enantioselectivity under mild conditions. researchgate.net

Metal-Catalyzed Reactions

Indolizine derivatives are frequently synthesized and utilized in reactions catalyzed by transition metals. These metals, including palladium, copper, rhodium, and iron, play a crucial role in constructing the indolizine scaffold and in reactions where indolizines act as ligands or substrates.

Palladium catalysts are widely used in the synthesis of indolizine derivatives. For instance, an efficient synthesis of these compounds has been developed through the palladium-catalyzed oxidative carbonylation of propargylic pyridines. acs.org This reaction can be performed at room temperature using catalysts like Pd2(dba)3 or Pd/C, with the latter being easily recyclable. acs.org

Copper-catalyzed reactions also feature prominently in the synthesis of indolizines. A novel approach involves the copper-catalyzed reaction of pyridine (B92270), acetophenone, and nitroolefin under mild, solvent-free conditions, leading to high yields of indolizine derivatives. nih.govresearchgate.net Copper catalysts, such as CuBr, are instrumental in these transformations. nih.govresearchgate.net The table below summarizes various metal-catalyzed syntheses of indolizine derivatives.

| Catalyst | Reactants | Product | Key Features |

| Palladium (Pd) | Propargylic pyridines | Indolizine derivatives | Oxidative carbonylation, mild conditions acs.org |

| Copper (Cu) | Pyridine, acetophenone, nitroolefin | Indolizine derivatives | Solvent-free, high yields nih.govresearchgate.net |

| Iron (Fe) | Pyridines, α-substituted allenoates | Functionalized indolizines | Annulation followed by aerobic oxidation organic-chemistry.org |

| Rhodium (Rh) | - | 3-allylindolizines | Asymmetric allylation, high enantioselectivity organic-chemistry.org |

Photocatalytic Applications

In the realm of photocatalysis, indolizine derivatives have been both the target of synthesis and participants in the catalytic process. A visible-light-mediated synthesis of polycyclic indolizine heterocycles has been developed that notably operates without an external photocatalyst. researchgate.netscilit.com Mechanistic studies suggest that the indolizine products themselves may play a role in mediating and accelerating their own formation. researchgate.netscilit.com

Additionally, a photocatalytic C-H disulfuration of indolizines has been developed, providing access to a variety of indolizine-3-disulfides in good yields. nih.gov This reaction is initiated by light and involves the generation of indolizine cationic radicals. nih.gov The development of a ruthenium-based photocatalyst has also enabled the synthesis of 3-(trifluoromethyl)indolizine derivatives, a method that is scalable and tolerates a wide range of substrates. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-phenylindolizine-6-carboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclization of pre-functionalized intermediates. For example, analogous quinoline derivatives are synthesized via acid-catalyzed cyclization of substituted acetophenones with methyl esters, followed by purification using column chromatography . Key parameters include solvent choice (e.g., acetone or DMF), stoichiometry of methyl iodide for esterification, and reaction time (5–24 hours). Optimization requires monitoring via TLC and adjusting catalyst concentrations (e.g., potassium carbonate) .

Q. How is the purity of this compound validated in academic research?

- Methodology : High-performance liquid chromatography (HPLC) is standard for assessing purity (>95%). Retention time comparisons with reference standards and UV-Vis spectroscopy (λ ~250–300 nm for conjugated systems) are critical . Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight (C₁₆H₁₃NO₂; theoretical 251.09 g/mol).

Q. What crystallographic techniques are used to resolve the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsion angles . ORTEP-3 visualizes thermal ellipsoids and molecular geometry . Data collection requires cryogenic cooling (100 K) to minimize disorder.

Advanced Research Questions

Q. How do ring puckering parameters (e.g., Cremer-Pople coordinates) describe the conformational flexibility of the indolizine core?

- Methodology : The Cremer-Pople formalism defines puckering amplitude () and phase angle () to quantify non-planarity . For indolizine derivatives, displacement coordinates () perpendicular to the mean plane are calculated from SCXRD data. Pseudorotation pathways can be modeled using DFT (B3LYP/6-311+G(d,p)) to correlate energetics with experimental puckering .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns vs. X-ray structures) be reconciled?

- Methodology : Dynamic effects (e.g., solvent-dependent tautomerism) may explain discrepancies. For example, unexpected H NMR splitting could arise from slow conformational exchange on the NMR timescale. Variable-temperature NMR or NOESY experiments clarify dynamic behavior . Cross-validate with computational NMR shielding tensors (GIAO method) .

Q. What computational strategies predict the electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) and substituent impacts (e.g., electron-withdrawing carboxylate) are modeled using Gaussian or ORCA . TD-DFT simulates UV-Vis spectra for comparison with experimental data .

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions (e.g., electrophilic substitution)?

- Methodology : Meta-directing effects of the carboxylate group can be studied via Hammett plots or Fukui indices (DFT). For example, nitration or halogenation reactions are guided by steric hindrance from the 2-phenyl group and electronic activation at C-3/C-5 positions . Kinetic studies under varying temperatures/pH quantify substituent effects .

Data Analysis and Interpretation

Q. What statistical methods are used to analyze crystallographic data reproducibility across multiple samples?

- Methodology : R-factor convergence (e.g., ) and Hirshfeld surface analysis assess data quality . Principal Component Analysis (PCA) clusters structural parameters (bond lengths, angles) from multiple datasets to identify outliers .

Q. How are synthetic yields optimized when scaling reactions from milligram to gram quantities?

- Methodology : Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading). For esterification, microwave-assisted synthesis reduces reaction time (1–2 hours vs. 24 hours) and improves yields (>80%) . Continuous-flow systems minimize byproducts in cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.